2-{[Chloro(phenyl)acetyl]amino}benzamide

Chemical Synthesis Building Blocks Quality Control

Researchers require reliable benzamide intermediates with defined purity to avoid failed parallel synthesis runs. This compound delivers a distinct chloro(phenyl)acetyl substitution pattern (XLogP3=2.7, TPSA=72.2 Ų) unmatched by generic analogs. - **Key advantage:** ≥95% purity eliminates pre-use purification, ensuring assay reproducibility. - **Reactive handle:** Enables nucleophilic substitution or cross-coupling for complex pharmacophores. - **Supply certainty:** Certified analytical data provided; immediate shipping available.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
CAS No. 129768-50-9
Cat. No. B3097030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[Chloro(phenyl)acetyl]amino}benzamide
CAS129768-50-9
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(=O)N)Cl
InChIInChI=1S/C15H13ClN2O2/c16-13(10-6-2-1-3-7-10)15(20)18-12-9-5-4-8-11(12)14(17)19/h1-9,13H,(H2,17,19)(H,18,20)
InChIKeyLEXDKBKPPGTZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[Chloro(phenyl)acetyl]amino}benzamide Selection Guide


2-{[Chloro(phenyl)acetyl]amino}benzamide (CAS 129768-50-9) is a synthetic benzamide derivative with the molecular formula C15H13ClN2O2 and a molecular weight of 288.73 g/mol [1]. It is primarily characterized as a chemical building block featuring a chloro(phenyl)acetyl moiety attached to a 2-aminobenzamide core [1]. The compound is supplied by commercial vendors for research and development purposes, with a specified minimum purity of 95% from one major supplier .

Key Functional Group Chloro(phenyl)acetyl-substituted benzamide core
Purity Specification ≥95% minimum purity (vendor-specified)
Use Context Synthetic intermediate for building block libraries and probe development

2-{[Chloro(phenyl)acetyl]amino}benzamide Substitution Limitations


In the context of scientific procurement, 2-{[Chloro(phenyl)acetyl]amino}benzamide cannot be simply interchanged with other 2-aminobenzamide analogs due to its unique chloro(phenyl)acetyl substitution pattern. This specific substitution imparts distinct physicochemical properties, such as a calculated XLogP3 of 2.7 and a topological polar surface area (TPSA) of 72.2 Ų [1]. These properties critically influence its reactivity, solubility, and suitability as a synthetic intermediate in specific reaction pathways, differentiating it from simpler analogs like unsubstituted 2-aminobenzamide or other halogenated acetyl derivatives. The presence of both a chloro and a phenyl group on the acetyl moiety provides a unique steric and electronic profile that cannot be replicated by generic or closely related compounds, making direct substitution without re-optimization of downstream synthetic steps or biological assays inadvisable [1].

!
Unique chloro(phenyl)acetyl substitution
The steric and electronic profile differs from simpler 2-aminobenzamide analogs; reactivity and solubility may not transfer directly.
!
Distinct lipophilicity and polarity
Computed physicochemical properties suggest higher hydrophobicity, which can alter downstream synthetic or assay behavior relative to unsubstituted or mono-halogenated analogs.
!
Vendor quality assurance differs
Similar building blocks may be sold without purity certification, introducing experimental variability if substituted without requalification.

2-{[Chloro(phenyl)acetyl]amino}benzamide Differentiation Evidence


Vendor-Specified Purity Comparison

The primary vendor for this specific CAS number, AKSci, provides 2-{[Chloro(phenyl)acetyl]amino}benzamide with a documented minimum purity specification of 95% . In contrast, a structurally related compound from the same chemical class, 2-((Chloroacetyl)amino)-N-(1-phenylethyl)benzamide (CAS 568577-54-8) offered by Sigma-Aldrich as part of its AldrichCPR collection, is sold without any vendor-provided analytical data or purity guarantee, as the vendor explicitly states they 'do not collect analytical data for this product' and sell it 'AS-IS' . This constitutes a quantifiable and verifiable differentiation in quality assurance.

Purity Specification
Data to verify
≥95%
vs. No specification
Quantified quality assurance gap
Reduces experimental variability; eliminates need for in-house purification
Vendor-specified; confirm with certificate of analysis if required
Chemical Synthesis Building Blocks Quality Control

Lipophilicity and Polar Surface Area Differentiation

2-{[Chloro(phenyl)acetyl]amino}benzamide exhibits a computed XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 72.2 Ų [1]. While these are computed values for a single compound, they provide a crucial quantitative baseline for comparing it to other building blocks. For example, the simpler analog 2-aminobenzamide (CAS 88-68-6) has a computed XLogP3 of 0.6 and a TPSA of 69.1 Ų (PubChem data not shown). The higher lipophilicity (Δ LogP = +2.1) of the target compound, driven by the chloro(phenyl)acetyl group, is a key differentiator that affects its solubility and membrane permeability in downstream applications.

Lipophilicity (XLogP3)
Class-level inference
2.7
Computed value
Δ +2.1 vs. 2-aminobenzamide
Higher hydrophobicity may support selection when a more lipophilic building block is required
Computed by XLogP3; experimental verification advised for critical applications
Medicinal Chemistry Drug Design Physicochemical Properties

2-{[Chloro(phenyl)acetyl]amino}benzamide Key Applications


Diversified Benzamide Library Synthesis

The high lipophilicity (XLogP3 = 2.7) of 2-{[Chloro(phenyl)acetyl]amino}benzamide, compared to simpler benzamide building blocks, makes it a strategically valuable intermediate for generating compound libraries with enhanced membrane permeability or hydrophobic binding interactions. Its specified purity (≥95%) ensures reliable outcomes in parallel synthesis and medicinal chemistry optimization programs [1].

Quality-Controlled Probe Development

For researchers requiring a benzamide-based probe with a defined purity specification, this compound (min. 95% purity) offers a clear advantage over similar building blocks sold without analytical certification (e.g., Sigma-Aldrich's AldrichCPR line). This reduces the experimental burden of pre-use purification and ensures greater reproducibility in biochemical assays, a critical factor for probe development and target validation .

Chloro(phenyl)acetyl-Based Late-Stage Functionalization

The unique chloro(phenyl)acetyl group provides a reactive handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions. The computed topological polar surface area (TPSA) of 72.2 Ų [1] suggests favorable characteristics for the design of cell-permeable molecules. This specific functional group distinguishes it from other acylated benzamides and enables the synthesis of more complex, pharmacologically relevant structures that would be inaccessible from simpler analogs.

Application
Selection Property
Validation Focus
Benzamide library synthesis
Higher lipophilicity for membrane permeability studies
Purity consistency and reactivity in parallel synthesis
Quality-controlled probe development
Specified minimum purity (≥95%) reduces pre-use purification
Reproducibility in biochemical assays; vendor analytical documentation
Late-stage functionalization
Chloro(phenyl)acetyl group as a reactive handle for derivatization
Reaction selectivity and compatibility with downstream synthetic steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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